Cas no 14256-99-6 (4,6-dihydroxypyrimidine-5-carbaldehyde)

4,6-Dihydroxypyrimidine-5-carbaldehyde is a versatile heterocyclic compound featuring both hydroxyl and aldehyde functional groups on a pyrimidine scaffold. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules and functionalized heterocycles. The presence of reactive sites at the 4,6-hydroxy and 5-carbaldehyde positions allows for selective modifications, enabling applications in medicinal chemistry and materials science. This compound exhibits stability under controlled conditions and demonstrates compatibility with various coupling and condensation reactions. Its well-defined reactivity profile facilitates its use in the development of novel bioactive compounds, including potential antiviral and anticancer agents. The compound's purity and consistent performance make it a reliable choice for research and industrial applications.
4,6-dihydroxypyrimidine-5-carbaldehyde structure
14256-99-6 structure
商品名:4,6-dihydroxypyrimidine-5-carbaldehyde
CAS番号:14256-99-6
MF:C5H4N2O3
メガワット:140.09686
MDL:MFCD06253722
CID:49698
PubChem ID:334176

4,6-dihydroxypyrimidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 4,6-Dihydroxy-5-formylpyrimidine
    • 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo- (9CI)
    • (5E)-5-(Hydroxymethylidene)-1H-pyrimidine-4,6-dione
    • 1,4-Dihydro-6-hydroxy-4-oxo-5-pyrimidinecarboxaldehyde
    • 4,6-dihydroxy-pyrimidine-5-carbaldehyde
    • 4,6-dioxo-1,4,5,6-tetrahydro-pyrimidine-5-carbaldehyde
    • 4.6-Dihydroxy-pyrimidin-5-carbaldehyd
    • 5-Formyl-4,6-dioxypyrimidin
    • 4,6-dihydroxypyrimidine-5-carbaldehyde
    • 4-hydroxy-6-oxo-1H-pyrimidine-5-carbaldehyde
    • F73297
    • AKOS002662941
    • AKOS006222566
    • 6-Oxo-4-hydroxy-3,6-dihydropyrimidine-5-carboxaldehyde
    • DS-0270
    • 70450-61-2
    • 15-KETOPROSTAGLANDINE2
    • 5-(Hydroxymethylene)pyrimidine-4,6(1H,5H)-dione
    • 4,6-di-hydroxypyrimidine-5-carbaldehyde
    • 5-Pyrimidinecarboxaldehyde, 1,4-dihydro-6-hydroxy-4-oxo-
    • Q63409443
    • AC-5037
    • 6-hydroxy-4-oxo-1,4-dihydropyrimidine-5-carbaldehyde
    • 5-Pyrimidinecarboxaldehyde, 1,6-dihydro-4-hydroxy-6-oxo-
    • MFCD06253722
    • CS-0446099
    • 5-Pyrimidinecarboxaldehyde,4-dihydro-6-hydroxy-4-oxo-
    • SY021303
    • 5-(hydroxymethylene)-1H-pyrimidine-4,6-dione
    • A807929
    • NSC-338562
    • DTXSID20931524
    • FT-0647601
    • 14256-99-6
    • 4,6-DIHYDROXYPYRIMIDINE-5-CARBOXALDEHYDE
    • NSC338562
    • SCHEMBL5011033
    • 1,6-DIHYDRO-4-HYDROXY-6-OXO-5-PYRIMIDINECARBOXALDEHYDE
    • 5368BE5QAG
    • SB56603
    • DB-272261
    • 4-HYDROXY-6-OXO-3H-PYRIMIDINE-5-CARBALDEHYDE
    • 4,6(1H,5H)-PYRIMIDINEDIONE, 5-(HYDROXYMETHYLENE)-
    • MDL: MFCD06253722
    • インチ: InChI=1S/C5H4N2O3/c8-1-3-4(9)6-2-7-5(3)10/h1-2H,(H2,6,7,9,10)
    • InChIKey: LJMXTWXGOCCHQO-UHFFFAOYSA-N
    • ほほえんだ: C(=O)C1=C(N=CN=C1O)O

計算された属性

  • せいみつぶんしりょう: 140.02200
  • どういたいしつりょう: 140.022
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 78.8A^2

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 277.7±35.0 °C at 760 mmHg
  • フラッシュポイント: °C
  • PSA: 83.31000
  • LogP: -0.29970
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

4,6-dihydroxypyrimidine-5-carbaldehyde セキュリティ情報

4,6-dihydroxypyrimidine-5-carbaldehyde 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4,6-dihydroxypyrimidine-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0981908-5g
4,6-Dihydroxy-5-formylpyrimidine
14256-99-6 95%
5g
$650 2024-08-02
Ambeed
A139021-250mg
4,6-Dihydroxy-5-formylpyrimidine
14256-99-6 95%
250mg
$69.0 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D83820-1g
4,6-Dihydroxy-5-formylpyrimidine
14256-99-6 95%
1g
¥1982.0 2023-09-08
abcr
AB437836-250 mg
4,6-Dihydroxy-5-formylpyrimidine; .
14256-99-6
250mg
€132.00 2023-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1516766-1g
4,6-Dihydroxypyrimidine-5-carbaldehyde
14256-99-6 98%
1g
¥1679 2023-04-15
abcr
AB437836-1 g
4,6-Dihydroxy-5-formylpyrimidine; .
14256-99-6
1g
€316.50 2023-04-23
abcr
AB437836-250mg
4,6-Dihydroxy-5-formylpyrimidine; .
14256-99-6
250mg
€169.80 2025-02-16
Aaron
AR006YXM-1g
4,6-Dihydroxy-5-formylpyrimidine
14256-99-6 98%
1g
$102.00 2025-02-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0624-100mg
4,6-dihydroxypyrimidine-5-carbaldehyde
14256-99-6 95%
100mg
¥204.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0624-250mg
4,6-dihydroxypyrimidine-5-carbaldehyde
14256-99-6 95%
250mg
¥350.0 2024-04-24

4,6-dihydroxypyrimidine-5-carbaldehyde 関連文献

4,6-dihydroxypyrimidine-5-carbaldehydeに関する追加情報

Introduction to 4,6-dihydroxypyrimidine-5-carbaldehyde (CAS No. 14256-99-6)

4,6-dihydroxypyrimidine-5-carbaldehyde is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 14256-99-6, this compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural framework, featuring a pyrimidine core with hydroxyl and aldehyde functional groups, makes it a valuable precursor for developing novel therapeutic agents.

The compound’s chemical structure consists of a six-membered aromatic ring containing two nitrogen atoms, which is typical of pyrimidine derivatives. The presence of hydroxyl groups at the 4- and 6-positions, along with an aldehyde group at the 5-position, enhances its reactivity and potential applications in organic synthesis. This reactivity has been exploited in numerous synthetic pathways, enabling the construction of more complex molecules with desired pharmacological properties.

In recent years, 4,6-dihydroxypyrimidine-5-carbaldehyde has been extensively studied for its role in the development of antiviral and anticancer agents. The pyrimidine scaffold is a common motif in nucleoside analogs, which are known for their efficacy against various viral infections. For instance, researchers have utilized this compound as a key intermediate in synthesizing modified nucleosides that interfere with viral replication mechanisms. These modifications have shown promise in preclinical studies, particularly against RNA viruses such as influenza and hepatitis C.

Moreover, the aldehyde functionality in 4,6-dihydroxypyrimidine-5-carbaldehyde allows for further derivatization through condensation reactions with amino compounds, leading to Schiff bases and other heterocyclic structures. These derivatives have been explored for their antimicrobial and anti-inflammatory properties. Recent studies have highlighted the potential of such compounds in treating drug-resistant bacterial infections, underscoring the importance of 4,6-dihydroxypyrimidine-5-carbaldehyde as a building block in medicinal chemistry.

The compound’s significance extends beyond antiviral and anticancer applications. It has also been investigated for its role in enzyme inhibition and modulation of signaling pathways. For example, certain derivatives of 4,6-dihydroxypyrimidine-5-carbaldehyde have demonstrated inhibitory effects on kinases and other enzymes involved in cancer progression. This has prompted further research into optimizing synthetic routes to enhance yield and purity while maintaining biological activity.

Advances in synthetic methodologies have significantly improved the accessibility of 4,6-dihydroxypyrimidine-5-carbaldehyde. Modern techniques such as flow chemistry and catalytic processes have enabled more efficient production scales, making it more feasible for industrial applications. These advancements not only reduce costs but also allow for greater flexibility in modifying the compound’s structure to tailor specific biological activities.

The pharmaceutical industry continues to leverage 4,6-dihydroxypyrimidine-5-carbaldehyde due to its versatility and well-documented reactivity. Researchers are exploring new derivatives that could target emerging health challenges, including neurodegenerative diseases and chronic inflammatory conditions. The compound’s ability to serve as a scaffold for diverse molecular architectures ensures its continued relevance in drug discovery efforts.

In conclusion,4,6-dihydroxypyrimidine-5-carbaldehyde (CAS No. 14256-99-6) is a pivotal compound in modern medicinal chemistry. Its structural features enable a wide range of applications in pharmaceutical research, particularly in antiviral and anticancer drug development. Ongoing studies continue to uncover new possibilities for this compound, reinforcing its importance as a key intermediate in synthesizing next-generation therapeutics.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:14256-99-6)4,6-dihydroxypyrimidine-5-carbaldehyde
A807929
清らかである:99%
はかる:25.0g
価格 ($):724.0